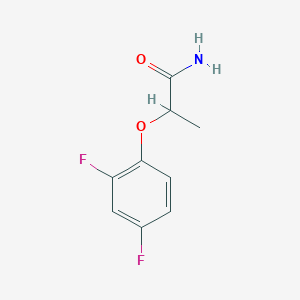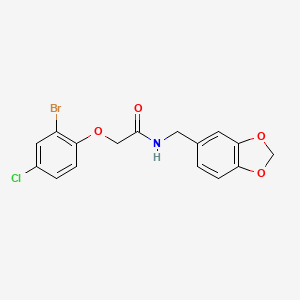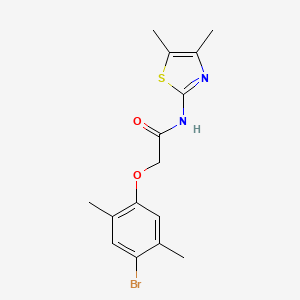![molecular formula C34H28N6O3 B5105788 N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide), commonly known as Q-VD-OPh, is a chemical compound that has been extensively studied for its potential applications in scientific research. Q-VD-OPh is a potent and selective inhibitor of caspase-3, an enzyme that plays a crucial role in programmed cell death or apoptosis.
Mécanisme D'action
Q-VD-OPh inhibits caspase-3 by binding to the active site of the enzyme and preventing its activation. Caspase-3 is a key enzyme in the apoptotic pathway, and its inhibition by Q-VD-OPh can prevent programmed cell death. Q-VD-OPh has also been shown to inhibit other caspases, including caspase-6, caspase-7, and caspase-9, although it is most selective for caspase-3.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against apoptosis in various cell types, including neurons, cardiomyocytes, and cancer cells. Q-VD-OPh has also been shown to reduce inflammation in animal models of sepsis and arthritis. Additionally, Q-VD-OPh has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Q-VD-OPh has several advantages for use in lab experiments. It is a potent and selective inhibitor of caspase-3, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Q-VD-OPh is also stable in solution and can be easily administered to cells or animals. However, there are also some limitations to the use of Q-VD-OPh. It can be toxic at high concentrations, and its effects on other caspases and biological processes should be taken into account when interpreting results.
Orientations Futures
There are several future directions for research on Q-VD-OPh. One area of interest is the development of more selective caspase inhibitors that can target specific caspases involved in different biological processes. Another area of interest is the use of Q-VD-OPh in combination with other drugs or therapies to enhance their effectiveness. Finally, Q-VD-OPh may have potential applications in the treatment of various diseases, including cancer, neurodegeneration, and inflammation. Further research is needed to fully explore the potential of this compound in these areas.
Méthodes De Synthèse
Q-VD-OPh can be synthesized using a multi-step process that involves the reaction of 2-quinolinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethyl amine. The resulting product is then reacted with 2-quinolinecarboxylic acid and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) to yield Q-VD-OPh.
Applications De Recherche Scientifique
Q-VD-OPh has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of caspase-3, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Q-VD-OPh has been used to investigate the role of caspase-3 in apoptosis, inflammation, and neurodegeneration. It has also been used to study the effects of caspase-3 inhibition on cancer cells and the immune system.
Propriétés
IUPAC Name |
N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N6O3/c41-32(29-16-13-23-7-1-4-10-26(23)37-29)35-19-21-40(34(43)31-18-15-25-9-3-6-12-28(25)39-31)22-20-36-33(42)30-17-14-24-8-2-5-11-27(24)38-30/h1-18H,19-22H2,(H,35,41)(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWPVTPEYHLUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN(CCNC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)C5=NC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxybenzyl)-4-[(1-oxido-2-pyridinyl)carbonyl]piperazine trifluoroacetate](/img/structure/B5105706.png)
![N-(2-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5105714.png)
![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)



![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)



![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)